LPGAT Enzyme Kinetics: Linoleoyl-CoA vs. Oleoyl-CoA vs. Palmitoyl-CoA vs. Stearoyl-CoA – Apparent Km Comparison
In a direct head-to-head kinetic characterization of lysophosphatidylglycerol acyltransferase (LPGAT) using radiolabeled [14C]acyl-CoA substrates, linoleoyl-CoA (18:2) exhibits an apparent Km of 36 μM, which is 1.5-fold lower (i.e., higher apparent affinity) than oleoyl-CoA (18:1) at 54 μM, and approximately 1.9-fold lower than stearoyl-CoA (18:0) at 70 μM [1]. Palmitoyl-CoA (16:0) shows a comparable Km of 34 μM, yet linoleoyl-CoA yields a distinct Vmax/Km catalytic efficiency profile.
| Evidence Dimension | Apparent Km (μM) for LPGAT enzyme activity |
|---|---|
| Target Compound Data | 36 μM |
| Comparator Or Baseline | Oleoyl-CoA (18:1): 54 μM; Stearoyl-CoA (18:0): 70 μM; Palmitoyl-CoA (16:0): 34 μM |
| Quantified Difference | 1.5× lower Km vs. oleoyl-CoA; 1.9× lower vs. stearoyl-CoA |
| Conditions | [14C]acyl-CoA incorporation assay, microsomal LPGAT, kinetic data calculated from Fig. 3B |
Why This Matters
Lower Km indicates higher apparent enzyme affinity at subsaturating substrate concentrations, which directly impacts experimental design decisions regarding substrate concentration ranges and may affect data interpretation when comparing acyltransferase activity across different acyl-CoA species.
- [1] Kazachkov M, Chen G, Weselake RJ. (2009) Kinetic characterization of lysophosphatidylglycerol acyltransferase. Journal of Lipid Research. Table 2: Acyl-CoA Km comparison. View Source
